molecular formula C17H14N2O4 B1669511 Cyclopenol CAS No. 20007-85-6

Cyclopenol

Cat. No. B1669511
CAS RN: 20007-85-6
M. Wt: 310.3 g/mol
InChI Key: BDDNYDPRCCDQQJ-PBHICJAKSA-N
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Description

Cyclopenol is a naturally occurring 7-membered 2,5-dioxopiperazine alkaloid isolated from the extract of fungus Penicillium cyclopium, Penicillium sclerotiorum etc . It has phytotoxic and antimicrobial activities .


Synthesis Analysis

Cyclopenol can be converted into the quinolone viridicatol by the enzyme cyclopenase present in the conidia . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol .


Molecular Structure Analysis

Cyclopenol has a molecular formula of C17H14N2O4 . The molecular weight is 310.304 Da .


Chemical Reactions Analysis

Cyclopenol is a fungal metabolite isolated from an Australian marine-derived isolate of Aspergillus versicolor (MST-MF495) .


Physical And Chemical Properties Analysis

Cyclopenol has a density of 1.5±0.1 g/cm3 . Its boiling point is 633.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 97.0±3.0 kJ/mol . The flash point is 336.7±31.5 °C . The index of refraction is 1.720 . The molar refractivity is 81.5±0.4 cm3 . It has 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Biofuel Research

One notable application of cyclopenol-related compounds is in biofuel research. For instance, cyclopentanol , a compound structurally similar to cyclopenol, has been investigated for its potential as an alternative biofuel. Studies using an optical engine to examine the combustion characteristics of cyclopentanol/diesel fuel blends show that cyclopentanol can improve combustion efficiency and reduce soot emission when blended with diesel. This research highlights cyclopentanol's promise in enhancing fuel properties and contributing to more sustainable fuel options (Hao Chen et al., 2020).

Pharmaceutical Applications

Cyclopenol's structural relatives, cyclodextrins , have extensive applications in pharmaceutics. These cyclic oligosaccharides can enhance the bioavailability of drugs by forming water-soluble inclusion complexes with small molecules. Their biocompatibility and low toxicity make them invaluable in developing pharmaceutical formulations, improving drug solubility, stability, and efficacy (Mark E. Davis & M. Brewster, 2004).

Medical Research

In medical research, compounds structurally related to cyclopenol, such as cyclams , are explored for their strong binding to metal ions, which is crucial for developing diagnostic and therapeutic agents. The unique properties of cyclams, including their potential in AIDS treatment and stem cell mobilization, underscore the importance of cyclopenol and its analogs in advancing medical science (Xiangyang Liang & P. Sadler, 2004).

Drug Delivery Research

Cyclodextrins, related to cyclopenol, also play a significant role in drug delivery. Their ability to form inclusion complexes with hydrophobic drugs has been leveraged to enhance drug delivery across various administration routes, including ocular, nasal, and pulmonary. This highlights the potential of cyclopenol and its derivatives in creating more effective and targeted drug delivery systems (P. Jansook, N. Ogawa, & T. Loftsson, 2018).

Therapeutic Applications

Research on cyclophosphamide, another compound related to cyclopenol, provides insights into its immunosuppressive and chemotherapeutic applications. While this research often delves into drug dosages and side effects, the underlying mechanisms—such as the selective suppression of regulatory T cells—offer a glimpse into the therapeutic potential of cyclopenol-related compounds in treating cancer and autoimmune diseases (M. Ahlmann & G. Hempel, 2016).

Safety And Hazards

Cyclopenol is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . After handling, skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product . Release to the environment should be avoided .

properties

IUPAC Name

3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNYDPRCCDQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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